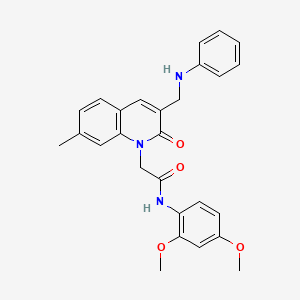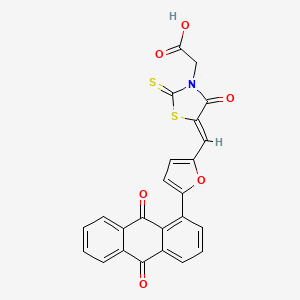
2-Morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate, also known as CT-3 or Ajulemic acid, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a derivative of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but it lacks the psychoactive effects of THC. CT-3 has been shown to have anti-inflammatory, analgesic, and immunomodulatory properties, making it a promising candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Studies have demonstrated the use of morpholine and pyrrolidine derivatives, including those similar to 2-morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate, in the synthesis of heterocyclic compounds and their potential applications in various fields of chemistry and pharmacology. For instance, the work by Yamagata et al. (1993) involved synthesizing dihydrothiophenium derivatives by reacting dihydro-2-morpholino-3-thiophenecarbonitriles with bis-(ethoxycarbonyl)carbenoid, showcasing a method to create stable compounds for further chemical analysis and potential drug development Yamagata, K., Takaki, M., Ohkubo, K., & Yamazaki, M. (1993). Similarly, Wu et al. (2016) synthesized novel scaffolds containing both morpholine and pyrrolidine motifs as compact modules for drug discovery, indicating the structural versatility and potential pharmacokinetic optimization these compounds offer Wu, G., Buyu, K., Tang, G., Zhu, W., Shen, H. C., Haixia, L., & Taishan, H. (2016).
Application in Drug Discovery and Pharmacology
The chemical structure and reactivity of compounds like this compound make them valuable in drug discovery and pharmacological research. For example, Zhao et al. (2009) developed an efficient method for preparing a key intermediate in the synthesis of novel cannabinoid ligands, highlighting the role of morpholinoethyl pyrrolidine derivatives in synthesizing potential therapeutic agents Zhao, R., Wang, B., Wu, H., Hynes, J., Leftheris, K., Balasubramanian, B. N., Barrish, J., & Chen, B.-C. (2009). This underscores the compound's significance in creating new molecules with potential medical applications.
Enzymatic and Biological Activity
Research also extends into the enzymatic and biological activities of related compounds, exploring their potential as enzyme inhibitors or modulators of biological pathways. Pizova et al. (2017) prepared and characterized a series of proline-based carbamates, including pyrrolidine derivatives, as cholinesterase inhibitors, suggesting potential therapeutic applications in treating diseases like Alzheimer's Pizova, H., Havelkova, M., Štěpánková, Š., Bąk, A., Kauerová, T., Kozik, V., Oravec, M., Imramovský, A., Kollar, P., Bobál, P., & Jampílek, J. (2017).
Propiedades
IUPAC Name |
2-morpholin-4-ylethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c18-15(20-10-7-16-5-8-19-9-6-16)17-4-3-14(11-17)21-12-13-1-2-13/h13-14H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWTYLLHHHZBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)OCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2625688.png)
![6-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2625690.png)
![(2,4-Dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2625694.png)
![1-(2,4,4a,5,6,7,8,8a-Octahydrobenzo[e][1,3]oxazin-3-yl)-2-chloroethanone](/img/structure/B2625697.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide](/img/structure/B2625701.png)
![3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2625702.png)

![4-((3-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2625704.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2625706.png)
![(1S,4S,6R,13S,14R,16R,18R)-4,5-dihydroxy-3,8,8,15,15,18-hexamethyl-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-19-one](/img/structure/B2625709.png)
![2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide](/img/structure/B2625710.png)